4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde
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Overview
Description
4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde is a chemical compound characterized by its unique structure, which includes a benzaldehyde group attached to a 1,3-dioxolan ring and two methyl groups at the 2 and 5 positions of the benzene ring. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as azoxybenzenes, have been reported to exhibit various biological activities . They are widely used as liquid crystals, plant growth stimulators, and polyvinyl chloride stabilizers .
Mode of Action
For instance, azoxybenzenes, which share a similar structure, are known for their reactivity, allowing them to be used as building blocks in fine organic synthesis .
Biochemical Pathways
Related compounds such as azoxybenzenes are known to interact with various biochemical pathways .
Result of Action
Related compounds such as azoxybenzenes have been reported to stimulate the growth of grain crops , suggesting potential bioactivity.
Action Environment
The synthesis of related compounds has been reported to be influenced by environmental factors such as the presence of an eco-friendly reductant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of a suitable diol with a dihalide or by the cyclization of a hydroxyalkyl compound.
Introduction of the Benzaldehyde Group: The benzaldehyde group is introduced through a formylation reaction, often using reagents like formyl chloride or formic acid in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can reduce the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl₃) and bromine (Br₂).
Major Products Formed:
Oxidation: 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzoic acid.
Reduction: 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its dioxolane ring and aldehyde group make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde can be used as a probe or reagent in biochemical assays. Its reactivity with various biomolecules allows for the study of enzyme mechanisms and metabolic pathways.
Medicine: In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceuticals. Its structural features can be exploited to create new drugs with potential therapeutic applications.
Industry: In the chemical industry, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure imparts desirable properties to the final products.
Comparison with Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: Lacks the methyl groups at the 2 and 5 positions.
2,5-Dimethylbenzaldehyde: Lacks the dioxolane ring.
4-(1,3-Dioxolan-2-yl)aniline: Similar structure but with an amine group instead of the aldehyde.
Uniqueness: 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde is unique due to the combination of the dioxolane ring and the methylated benzene ring with an aldehyde group. This combination provides a balance of reactivity and stability, making it suitable for various applications.
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2,5-dimethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-6-11(12-14-3-4-15-12)9(2)5-10(8)7-13/h5-7,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRJAELZFWZENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2OCCO2)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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